4-Oxo-4-(4-isopropoxyphenyl)butyric acid
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Description
“4-Oxo-4-(4-isopropoxyphenyl)butyric acid” is a unique chemical compound with the molecular formula C13H16O4 . It has a molecular weight of 236.264 Da . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)c1ccc(cc1)C(=O)CCC(O)=O
. This notation provides a way to represent the structure of the compound in a textual format. For a detailed molecular structure analysis, it’s recommended to use specialized software that can interpret this SMILES string and generate a 3D structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-4-(4-isopropoxyphenyl)butyric acid” are not fully detailed in the search results. For comprehensive information about its properties such as solubility, melting point, boiling point, etc., it’s recommended to refer to specialized databases or the supplier’s data sheet .Safety And Hazards
Sigma-Aldrich provides this compound to researchers without collecting analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Future Directions
The future directions for the use of “4-Oxo-4-(4-isopropoxyphenyl)butyric acid” would depend on the field of research it’s being used in. It’s a unique chemical provided to early discovery researchers , and its potential applications could be vast, ranging from drug synthesis to investigating molecular interactions.
properties
IUPAC Name |
4-oxo-4-(4-propan-2-yloxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQFMIQRZJSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238415 |
Source
|
Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-isopropoxyphenyl)butyric acid | |
CAS RN |
91121-67-4 |
Source
|
Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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